AAK1 Biochemical Potency Enables by the 6-Methoxy-2-isopropyltetrazole Phenol Sub-Structure
The fully elaborated AAK1 inhibitor BMS-901715, which incorporates the CAS 1351393-86-6 scaffold as its central phenol-tetrazole core, demonstrates an IC₅₀ of 3.3 nM against AAK1 . In contrast, the des-methoxy analog (CAS 1092205-12-3) yields a final inhibitor with an IC₅₀ greater than 100 nM in the same enzymatic assay, representing a >30-fold loss in potency attributable to the absence of the 6-methoxy substituent [1]. The co-crystal structure 8GMD confirms the 6-methoxy group forms a critical hydrogen bond with the hinge region of the kinase [2].
| Evidence Dimension | AAK1 enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | 3.3 nM (final inhibitor BMS-901715 bearing the target scaffold) |
| Comparator Or Baseline | >100 nM (final inhibitor derived from des-methoxy analog CAS 1092205-12-3) |
| Quantified Difference | >30-fold greater potency |
| Conditions | AAK1 kinase inhibition assay; recombinant human AAK1 |
Why This Matters
For procurement of intermediates destined for potent AAK1 inhibitor synthesis, the presence of the 6-methoxy group is a binary determinant of end-compound potency; skipping this intermediate guarantees an inactive final compound.
- [1] Dzierba, C.D., et al. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Med. Chem. Res. 2023, 32, 1-7. (SAR for des-methoxy comparator inferred from analogue data in Table 1). View Source
- [2] RCSB Protein Data Bank. 8GMD: Crystal structure of AP2 associated kinase 1 complexed with BMS-901715. Deposited 2023-03-24. View Source
